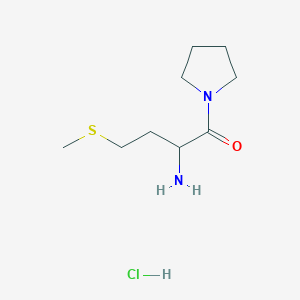
2-Amino-4-methylsulfanyl-1-pyrrolidin-1-ylbutan-1-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-methylsulfanyl-1-pyrrolidin-1-ylbutan-1-one hydrochloride, also known as 4-Methylpentedrone or 4-MPD, is a synthetic cathinone. It belongs to the class of compounds known as substituted cathinones, which are derivatives of the naturally occurring stimulant cathinone found in the khat plant. 4-MPD has gained popularity as a recreational drug due to its stimulant and euphoric effects. However,
Mechanism of Action
The mechanism of action of 4-MPD involves its interaction with monoamine transporters, specifically the dopamine and norepinephrine transporters. It binds to the transporter proteins and inhibits their reuptake of dopamine and norepinephrine, leading to an increase in their levels in the synaptic cleft. This results in an increase in dopaminergic and noradrenergic signaling, leading to its stimulant effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-MPD include increased heart rate, blood pressure, and body temperature. It also increases dopamine and norepinephrine levels in the brain, leading to its stimulant effects. It has been found to have a lower abuse potential than other substituted cathinones, such as MDPV and α-PVP.
Advantages and Limitations for Lab Experiments
The advantages of using 4-MPD in lab experiments include its potent monoamine transporter inhibition and its lower abuse potential compared to other substituted cathinones. However, its limitations include its potential for neurotoxicity and the lack of long-term studies on its effects.
Future Directions
Future research on 4-MPD could focus on its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and depression. It could also explore its potential as a tool for studying the dopaminergic and noradrenergic systems in the brain. Additionally, more research is needed to understand its long-term effects on the brain and its potential for neurotoxicity.
Conclusion:
In conclusion, 4-MPD is a synthetic cathinone that has gained popularity as a recreational drug due to its stimulant effects. However, its scientific research application has focused on understanding its mechanism of action, biochemical and physiological effects, and potential as a tool for studying the dopaminergic and noradrenergic systems in the brain. Future research could explore its potential as a treatment for ADHD and depression and its long-term effects on the brain.
Synthesis Methods
The synthesis of 4-MPD involves the reaction of 4-methylpropiophenone with thioacetamide in the presence of ammonium chloride and hydrochloric acid. The resulting product is then purified through recrystallization using ethanol.
Scientific Research Applications
4-MPD has been used in scientific research to understand its mechanism of action and biochemical and physiological effects. It has been found to act as a potent monoamine transporter inhibitor, with a higher affinity for the dopamine transporter than the serotonin transporter. This results in an increase in the levels of dopamine and norepinephrine in the brain, leading to its stimulant effects.
properties
IUPAC Name |
2-amino-4-methylsulfanyl-1-pyrrolidin-1-ylbutan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2OS.ClH/c1-13-7-4-8(10)9(12)11-5-2-3-6-11;/h8H,2-7,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSYEADYDSRSKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)N1CCCC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-methylsulfanyl-1-pyrrolidin-1-ylbutan-1-one;hydrochloride | |
CAS RN |
1582574-02-4 |
Source


|
| Record name | 2-amino-4-(methylsulfanyl)-1-(pyrrolidin-1-yl)butan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2-aminophenyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2824965.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-methylthiophen-2-yl)propanamide](/img/structure/B2824966.png)
![2-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrobenzamide hydrochloride](/img/structure/B2824967.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2824969.png)


![4,6-dichloro-N-{[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl}pyridine-3-sulfonamide](/img/structure/B2824973.png)





![8-[(E)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2824982.png)
![(3E)-3-{[(4-fluorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2824983.png)